molecular formula C19H23N3O7 B13423710 N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B13423710
M. Wt: 405.4 g/mol
InChI Key: VDTLYOJAWYZWEE-GFOCRRMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine has several scientific research applications:

Comparison with Similar Compounds

N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine is unique compared to other nucleoside analogs due to its specific modifications at the N4 and 2’-O positions. Similar compounds include:

These compounds share structural similarities but differ in their specific modifications, which can influence their biological activity and therapeutic potential.

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C19H23N3O7/c1-27-9-10-28-16-15(24)13(11-23)29-18(16)22-8-7-14(21-19(22)26)20-17(25)12-5-3-2-4-6-12/h2-8,13,15-16,18,23-24H,9-11H2,1H3,(H,20,21,25,26)/t13-,15-,16-,18-/m1/s1

InChI Key

VDTLYOJAWYZWEE-GFOCRRMGSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O

Origin of Product

United States

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